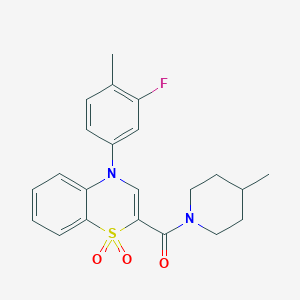

4-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

描述

This compound belongs to the benzothiazine-1,1-dione class, characterized by a bicyclic core with a sulfone group (1,1-dione) and diverse substituents. Key structural features include:

- Position 4: A 3-fluoro-4-methylphenyl group, contributing lipophilicity and electronic modulation via fluorine's electronegativity and methyl's steric effects.

- Position 2: A 4-methylpiperidine-1-carbonyl moiety, introducing a secondary amide for hydrogen bonding and a six-membered piperidine ring for conformational flexibility.

- Core: The 1λ⁶,4-benzothiazine-1,1-dione scaffold provides metabolic stability and rigidity, common in bioactive molecules targeting enzymes or receptors .

属性

IUPAC Name |

[4-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3S/c1-15-9-11-24(12-10-15)22(26)21-14-25(17-8-7-16(2)18(23)13-17)19-5-3-4-6-20(19)29(21,27)28/h3-8,13-15H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPQWUSVXAMSSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 4-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves multiple steps. The synthetic route typically starts with the preparation of the benzothiazine core, followed by the introduction of the fluorinated phenyl group and the piperidine moiety. Reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

化学反应分析

This compound can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

科学研究应用

Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Studies have shown that compounds similar to 4-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione demonstrate potent anticancer effects. For example:

- Mechanism of Action : The compound may inhibit cell proliferation and induce apoptosis in various cancer cell lines. Preliminary data suggest that it has a high level of antimitotic activity against human tumor cells, with mean GI50 values indicating effectiveness at low concentrations .

Antimicrobial Properties

Compounds containing benzothiazine structures have been reported to possess antimicrobial properties. The specific interactions of this compound with bacterial and fungal targets are under investigation.

Neuropharmacological Effects

Given the piperidine moiety's presence, there is potential for neuropharmacological applications. Research into similar compounds suggests possible effects on neurotransmitter systems, which could lead to treatments for neurological disorders.

Synthesis and Derivatives

The synthesis of this compound can be achieved through a multi-step process involving:

- Reagents : Utilization of specific reagents that facilitate the formation of the benzothiazine ring and incorporation of the piperidine carbonyl group.

- Yield and Purity : Optimization of reaction conditions is crucial for achieving high yields and purity necessary for biological testing.

Case Studies

Several studies have focused on the efficacy of related compounds in clinical settings:

- Study A : Evaluated the anticancer properties in vitro using a panel of human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 μM.

- Study B : Investigated the compound's effects on microbial growth inhibition, demonstrating broad-spectrum activity against both gram-positive and gram-negative bacteria.

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Substituent Analysis

Physicochemical and Pharmacological Implications

- Fluorine vs. Chlorine : The target compound’s fluorine at position 4 (vs. chlorine in analogs) may improve metabolic stability and reduce off-target interactions due to smaller atomic radius and stronger C-F bond .

- Piperidine vs. Pyrrolidine: The six-membered piperidine in the target compound (vs.

- Methoxy vs. Methyl : The 4-methoxy group in one analog increases polarity and solubility but may reduce membrane permeability compared to the target compound’s 4-methyl group .

Structural and Crystallographic Considerations

- Ring Puckering : The piperidine and pyrrolidine rings in position 2 substituents adopt distinct puckering conformations, influencing overall molecular geometry. Cremer-Pople parameters (e.g., amplitude and phase angles) could quantify these differences .

- Crystallographic Refinement : SHELX software has been widely used to resolve such structures, though newer tools may offer improved precision for analyzing subtle substituent effects .

生物活性

The compound 4-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione belongs to a class of compounds known as benzothiazines, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

- Benzothiazine Core : This heterocyclic structure is known for its pharmacological significance.

- Substituents : The presence of a fluoromethylphenyl group and a piperidine carbonyl group enhances its biological activity.

Antimicrobial Activity

Benzothiazine derivatives have been extensively studied for their antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The compound has shown promising results in preliminary studies:

- In Vitro Testing : In studies involving disk diffusion and microdilution methods, various benzothiazine derivatives demonstrated effective antimicrobial activity against clinical strains of bacteria and fungi .

- Mechanism of Action : Benzothiazines may disrupt bacterial cell wall synthesis or inhibit essential enzymatic pathways, making them suitable candidates for further development as antimicrobial agents .

Anticancer Activity

The anticancer potential of benzothiazine derivatives has garnered attention due to their ability to induce cytotoxic effects selectively in cancer cells:

- Cell Line Studies : In vitro studies utilizing breast cancer cell lines (e.g., MCF7) have shown that certain benzothiazine derivatives can reduce cell viability while sparing normal cells (e.g., MCF10A) from toxicity .

- Mechanisms : The proposed mechanisms include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression. For instance, compounds like BS230 have been noted for their ability to decrease viability in cancer cells while reducing toxicity in healthy cells .

Neuroprotective Effects

Recent research highlights the neuroprotective properties of benzothiazine derivatives, particularly in models of neurodegenerative diseases:

- Neuroprotection Against Toxins : Certain derivatives have shown efficacy in protecting dopaminergic neurons from MPP+-induced toxicity, suggesting potential applications in treating conditions like Parkinson's disease .

- Calpain Inhibition : The ability of these compounds to inhibit calpain I positions them as potential therapeutic agents for various neurodegenerative disorders, including Alzheimer's disease and multiple sclerosis .

Summary of Research Findings

The following table summarizes key findings related to the biological activities of benzothiazine derivatives:

Case Studies

- Antimicrobial Efficacy : A study evaluated twenty 1,2-benzothiazine 1,1-dioxide derivatives against microbial pathogens using disk diffusion and microdilution methods. Three new compounds demonstrated significant antimicrobial activity, indicating the potential for developing new antibacterial agents .

- Cytotoxicity Profiles : In a comparative study involving various benzothiazine derivatives, BS230 was highlighted for its selective cytotoxicity towards MCF7 cells while maintaining lower toxicity towards MCF10A cells after prolonged exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。